molecular formula C16H19NO3S B4354519 Propyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate

Propyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate

Cat. No.: B4354519
M. Wt: 305.4 g/mol
InChI Key: YIYFLSNEXFWIOU-UHFFFAOYSA-N
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Description

Propyl [(6-methoxy-2-methyl-4-quinolinyl)thio]acetate is an organic compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6-position and a methyl group at the 2-position. Additionally, it has a thioether linkage connecting the quinoline ring to a propyl acetate moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate typically involves multiple steps:

    Formation of 6-methoxy-2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene in the presence of methanol and acetic acid to introduce the methoxy and methyl groups at the desired positions.

    Thioether Formation: The 6-methoxy-2-methylquinoline is then reacted with a thiol compound, such as propyl mercaptan, in the presence of a base like sodium hydride or potassium carbonate to form the thioether linkage.

    Esterification: Finally, the thioether intermediate is esterified with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl [(6-methoxy-2-methyl-4-quinolinyl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol.

    Substitution: Sodium ethoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl [(6-methoxy-2-methyl-4-quinolinyl)thio]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.

    Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore its therapeutic potential.

    Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thioether linkage can form covalent bonds with cysteine residues in proteins, inhibiting their activity. These interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-methylquinoline: Lacks the thioether and acetate moieties, resulting in different chemical and biological properties.

    Propyl 4-quinolinylthioacetate: Similar structure but without the methoxy and methyl substitutions on the quinoline ring.

    Quinoline-4-thiol: Contains a thiol group directly attached to the quinoline ring, differing in reactivity and applications.

Uniqueness

Propyl [(6-methoxy-2-methyl-4-quinolinyl)thio]acetate is unique due to its specific substitution pattern on the quinoline ring and the presence of both thioether and acetate functionalities. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-4-7-20-16(18)10-21-15-8-11(2)17-14-6-5-12(19-3)9-13(14)15/h5-6,8-9H,4,7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYFLSNEXFWIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=C2C=C(C=CC2=NC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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